molecular formula C26H29ClN6O2 B2955122 7-(4-chlorobenzyl)-8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898428-04-1

7-(4-chlorobenzyl)-8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2955122
CAS No.: 898428-04-1
M. Wt: 493.01
InChI Key: YIDLRNPMPIMCEL-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H29ClN6O2 and its molecular weight is 493.01. The purity is usually 95%.
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Scientific Research Applications

1. Psychotropic Potential

A study has explored derivatives of purine-2,6-dione, like the compound , for their potential psychotropic activities. These compounds, particularly those with substitutions at the 7 and 8 positions, have shown promise as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. This suggests their possible use in developing antidepressant and anxiolytic drugs (Chłoń-Rzepa et al., 2013).

2. Cardiovascular Applications

Another research explored 8-alkylamino derivatives of purine-2,6-dione for their cardiovascular effects, particularly their electrocardiographic, antiarrhythmic, and hypotensive activities. These compounds also exhibited affinities for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).

3. Antihistaminic Properties

Some derivatives of 1H-purine-2,6-diones have been synthesized and evaluated for their antihistaminic activity. These studies are crucial in developing new antihistamines, potentially useful in treating allergic reactions and asthma (Pascal et al., 1985).

4. Antiasthmatic Activity

A study focused on developing derivatives of 1H-purine-2,6-dione for antiasthmatic activity. These compounds were tested for their pulmonary vasodilator activity, suggesting their potential in treating asthma and related respiratory disorders (Bhatia et al., 2016).

5. Molecular Structure Analysis

Research on the molecular structure of 8-benzylamino derivatives of 1H-purine-2,6-dione contributes to a deeper understanding of their chemical properties and potential pharmaceutical applications (Karczmarzyk et al., 1995).

6. Antimycobacterial Activity

A series of purine linked piperazine derivatives were synthesized targeting MurB in Mycobacterium tuberculosis. This study contributes to the development of new antimycobacterial agents, essential for tuberculosis treatment (Konduri et al., 2020).

7. Luminescent Properties and Electron Transfer

Research on naphthalimides with piperazine substituents, including derivatives of 1H-purine-2,6-dione, has contributed to understanding their luminescent properties and potential applications in photo-induced electron transfer systems (Gan et al., 2003).

8. Anti-HIV Activity

A study on bis(heteroaryl)piperazines, which include derivatives similar to the compound , has shown potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase, suggesting their use in HIV treatment (Romero et al., 1994).

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN6O2/c1-17-4-5-18(2)20(14-17)16-31-10-12-32(13-11-31)25-28-23-22(24(34)29-26(35)30(23)3)33(25)15-19-6-8-21(27)9-7-19/h4-9,14H,10-13,15-16H2,1-3H3,(H,29,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDLRNPMPIMCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3CC5=CC=C(C=C5)Cl)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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